(2,4,6-Trichloro-3,5-difluoro)phenylmalonic acid
Overview
Description
(2,4,6-Trichloro-3,5-difluoro)phenylmalonic acid is a synthetic organic compound with the molecular formula C9H3Cl3F2O4. It is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a phenyl ring, along with a malonic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trichloro-3,5-difluoro)phenylmalonic acid typically involves the introduction of chlorine and fluorine atoms onto a phenyl ring, followed by the attachment of a malonic acid group. One common method involves the reaction of 2,4,6-trichloro-3,5-difluoroacetophenone with malonic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trichloro-3,5-difluoro)phenylmalonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form more complex derivatives or reduction to simpler forms.
Condensation Reactions: The malonic acid moiety can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmalonic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
(2,4,6-Trichloro-3,5-difluoro)phenylmalonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4,6-Trichloro-3,5-difluoro)phenylmalonic acid involves its interaction with various molecular targets and pathways. The presence of multiple halogen atoms and the malonic acid group allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-3,5-difluoroacetophenone: A precursor in the synthesis of (2,4,6-Trichloro-3,5-difluoro)phenylmalonic acid.
3,5-Difluoro-2,4,6-trinitrophenol: Another compound with similar halogenation patterns.
2,4,5-Trichlorophenoxyacetic acid: A structurally related compound used as a herbicide.
Uniqueness
This compound is unique due to the combination of its halogenated phenyl ring and malonic acid moiety
Properties
IUPAC Name |
2-(2,4,6-trichloro-3,5-difluorophenyl)propanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3F2O4/c10-3-1(2(8(15)16)9(17)18)4(11)7(14)5(12)6(3)13/h2H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQLYLACQCGUMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)Cl)F)Cl)C(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401193749 | |
Record name | Propanedioic acid, 2-(2,4,6-trichloro-3,5-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401193749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858251-08-7 | |
Record name | Propanedioic acid, 2-(2,4,6-trichloro-3,5-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, 2-(2,4,6-trichloro-3,5-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401193749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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